molecular formula C₃₉H₇₄N₂O₁₂ B1141370 Azithromycin N-Ethyl CAS No. 92594-45-1

Azithromycin N-Ethyl

Cat. No. B1141370
CAS RN: 92594-45-1
M. Wt: 763.01
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Azithromycin is an antibiotic medication used for the treatment of a number of bacterial infections. This includes middle ear infections, strep throat, pneumonia, traveler’s diarrhea, and certain other intestinal infections . It belongs to the class of drugs known as macrolide antibiotics and works by killing bacteria or preventing their growth .


Synthesis Analysis

While specific information on the synthesis of Azithromycin N-Ethyl was not found, there are studies on the synthesis of Azithromycin derivatives and the epimerization of an Azithromycin analogue .


Molecular Structure Analysis

Azithromycin has a molecular formula of C38H72N2O12 . The structure of Azithromycin in solution has been investigated using NMR and thermodynamic analysis .


Chemical Reactions Analysis

Azithromycin has been analyzed in different pharmaceutical dosage forms using various techniques such as microbiological methods and high-performance liquid chromatography (HPLC) . A gas chromatographic–mass spectrometric (GC–MS) method has also been described for the determination of Azithromycin residue in biological fluids .


Physical And Chemical Properties Analysis

Azithromycin has an average mass of 748.984 Da and a monoisotopic mass of 748.508545 Da . Knowledge of the predominant molecular structure in solution is a prerequisite for understanding the interactions of the drug in biological media .

Scientific Research Applications

Antiviral Activity and COVID-19

Azithromycin has been evaluated for its antiviral properties, especially in the context of the COVID-19 pandemic. Despite not being approved for viral infections, anecdotal evidence suggested its use in combination therapies for COVID-19 treatment. Clinical pharmacology characteristics of azithromycin, including its safety profile established in antibacterial applications, have been considered for designing COVID-19 clinical studies (Damle et al., 2020). Additionally, a systematic review and meta-analysis on the efficacy and safety of azithromycin in COVID-19 patients highlighted the lack of justification for its routine use due to potential risks and negligible clinical benefits (Kamel et al., 2021).

Immunomodulatory Effects

Azithromycin's immunomodulatory effects have been documented in various inflammatory disorders, showcasing its potential beyond antimicrobial action. It modulates immune responses, influencing the function of human monocyte-derived dendritic cells and CD4+ T cells. This modulation includes down-regulating the expression of co-stimulatory molecules and suppressing cytokine production, which could be beneficial in inflammatory conditions and preventing graft-versus-host disease (Lin et al., 2016).

Impact on Bone Resorption and Periodontitis

Research also extends to azithromycin's role in bone resorption and periodontal diseases. Its suppression of human osteoclast formation and activity suggests a mechanism that may contribute to its clinical benefits observed in the treatment of periodontitis. This is particularly relevant considering periodontitis is an inflammatory-mediated condition characterized by pathological alveolar bone resorption (Gannon et al., 2013).

Safety And Hazards

Azithromycin is not classified as a hazardous substance or mixture .

properties

IUPAC Name

11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2,6-diethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H74N2O12/c1-15-28-39(11,47)32(43)25(7)41(16-2)20-21(3)18-37(9,46)34(53-36-30(42)27(40(12)13)17-22(4)49-36)23(5)31(24(6)35(45)51-28)52-29-19-38(10,48-14)33(44)26(8)50-29/h21-34,36,42-44,46-47H,15-20H2,1-14H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXWHWVRHQDUNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)CC)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H74N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

763.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azithromycin N-Ethyl

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